![molecular formula C20H23N5O2 B1229432 7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1229432.png)
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of triazolopyrimidines.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Komykhov et al. (2017) explored the antimicrobial and antifungal activities of similar triazolopyrimidines. Their research synthesized these compounds via three-component reactions and found that they exhibited in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).
Nitration and Chemical Transformations
Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to various nitration products and subsequent chemical transformations. These processes could be relevant for the manipulation and application of triazolopyrimidines in different chemical contexts (Gazizov et al., 2020).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities, including antioxidant properties, of triazolopyrimidines were studied by Gilava et al. (2020). They utilized the Biginelli protocol for synthesis, indicating a potential avenue for creating compounds with significant biological activities (Gilava et al., 2020).
Tuberculostatic Activity
A study by Titova et al. (2019) on structural analogs of triazolopyrimidines evaluated their tuberculostatic activity. This indicates a potential application of similar compounds in combating tuberculosis (Titova et al., 2019).
PET Imaging of Cerebral Adenosine A2A Receptors
Zhou et al. (2014) synthesized a compound for mapping cerebral adenosine A2A receptors using PET imaging. This research suggests the potential use of triazolopyrimidines in neuroimaging and the study of neurological conditions (Zhou et al., 2014).
properties
Product Name |
7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
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Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C20H23N5O2/c1-3-27-15-9-7-13(8-10-15)18-12-17(14-5-4-6-16(11-14)26-2)22-20-23-19(21)24-25(18)20/h4-11,17-18H,3,12H2,1-2H3,(H3,21,22,23,24) |
InChI Key |
RZZCFDFNICSWCA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2CC(NC3=NC(=NN23)N)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(NC3=NC(=NN23)N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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